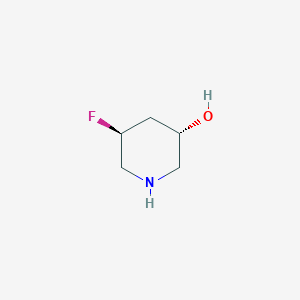![molecular formula C30H51N3O B12938697 N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline CAS No. 88138-41-4](/img/structure/B12938697.png)
N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline is a synthetic compound that features an imidazole ring, a pentyl chain, and a hexadecylaniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline typically involves the formation of the imidazole ring followed by the attachment of the pentyl chain and the hexadecylaniline moiety. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the imidazole ring or the aniline moiety.
Applications De Recherche Scientifique
4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials, including catalysts and functional polymers.
Mécanisme D'action
The mechanism of action of 4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities . The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Metronidazole: A bactericidal agent with an imidazole core.
Uniqueness
4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline is unique due to its specific structure, which combines an imidazole ring with a pentyl chain and a hexadecylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88138-41-4 |
|---|---|
Formule moléculaire |
C30H51N3O |
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
N-hexadecyl-4-(5-imidazol-1-ylpentoxy)aniline |
InChI |
InChI=1S/C30H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-32-29-19-21-30(22-20-29)34-27-18-15-17-25-33-26-24-31-28-33/h19-22,24,26,28,32H,2-18,23,25,27H2,1H3 |
Clé InChI |
JFRAGLGLIIPPSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)OCCCCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
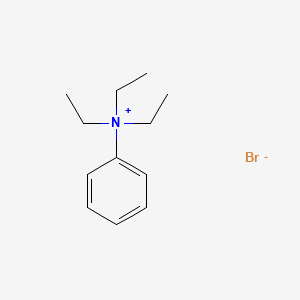
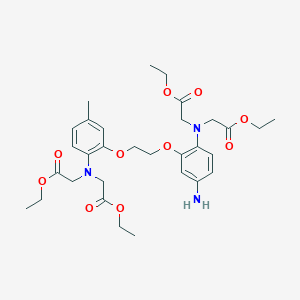
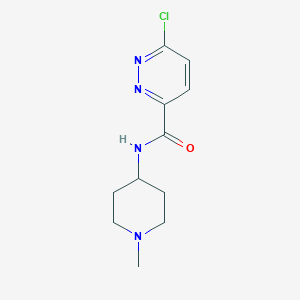
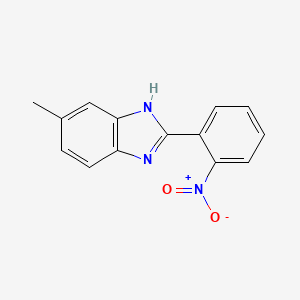
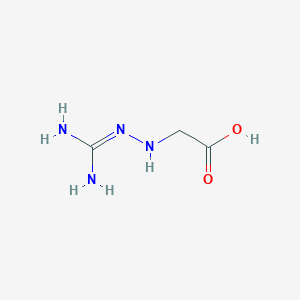
![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)
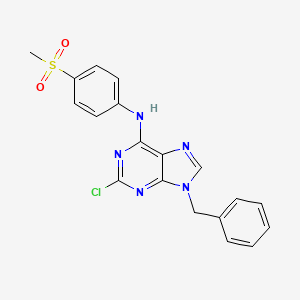
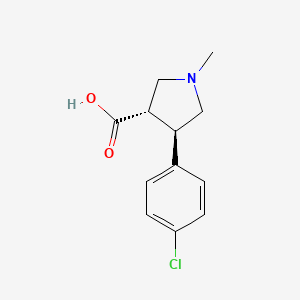
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)

![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
